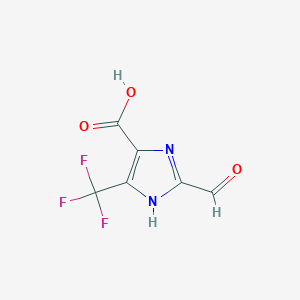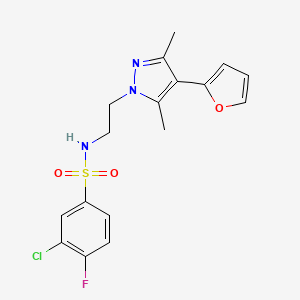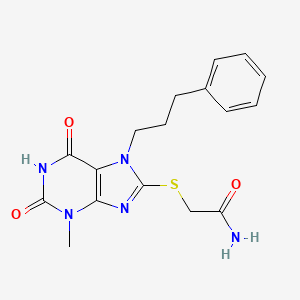
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-(+/-)-3-amino-3-methylpent-4-enamide” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Green Chemistry
The Boc group’s removal, or deprotection, has been optimized to be more environmentally friendly. Researchers have developed sustainable methods for N-Boc deprotection using deep eutectic solvents, which serve as both reaction mediums and catalysts, offering a greener alternative to traditional methods .
Ultrasound-Assisted Synthesis
The Boc group can be introduced to amines using ultrasound irradiation under catalyst-free conditions. This method is rapid, efficient, and operates at room temperature, making it an attractive approach for the N-Boc protection of amines .
Amide Synthesis
The Boc group is also involved in the synthesis of amides. A novel one-pot method allows for the direct transformation of N-Boc-protected amines into amides, which is a straightforward and applicable approach for synthesizing a variety of amides .
Mechanism of Action
Target of Action
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide, also known as tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are prevalent in a wide range of biologically active molecules .
Mode of Action
The mode of action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate involves the protection of amines as less reactive carbamates . The compound achieves this through a straightforward mechanism: the nucleophilic amine attacks the electrophilic anhydride of the compound . This forms a new tetrahedral intermediate, and the elimination of oxygen results in the loss of a carbonate . This carbonate can act as a base or spontaneously decarboxylate to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(+/-)-3-amino-3-methylpent-4-enamide are those involving amines. By protecting amines as less reactive carbamates, the compound prevents these amines from participating in unwanted reactions during organic synthesis . This is particularly important in peptide synthesis .
Pharmacokinetics
It’s known that the compound is stable towards most nucleophiles and bases . This stability, along with its resistance to basic hydrolysis and catalytic hydrogenation, makes it a valuable tool in organic synthesis .
Result of Action
The result of the action of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is the protection of amines as less reactive carbamates . This allows for the selective reaction of other functional groups in the presence of amines, facilitating complex organic synthesis .
Action Environment
The action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under basic conditions, but can be removed under acidic conditions . This allows for the selective deprotection of amines in the presence of other functional groups . Additionally, the compound’s stability can be influenced by the presence of other reagents in the reaction environment .
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXWVYBPKULAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)



![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)
